molecular formula C11H16ClNO3 B1279798 1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine CAS No. 885275-20-7

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Cat. No. B1279798
CAS RN: 885275-20-7
M. Wt: 245.7 g/mol
InChI Key: KHJZRPYVBQGUNI-UHFFFAOYSA-N
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Description

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine (1-Boc-4-Cl-5-F-3,6-DHP) is a substituted pyridine molecule that has been used in a wide range of scientific research applications. It is a versatile molecule that can be used as a starting material in organic synthesis, as a catalyst in organic reactions, and as a reagent in enzymatic reactions. The molecule has also been used in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine plays a critical role in the synthesis of various heterocyclic compounds. For instance, Yakovenko et al. (2019) described a method for synthesizing 5-oxopyrazolo[4,3-b]pyridine-6-carboxylic acids and their nitriles using N-Boc-protected 5-formyl-1H-pyrazol-4-amines (Yakovenko et al., 2019).

Formation of Pyrazolo[4,3-b]pyridine Derivatives

In a 2020 study, Yakovenko et al. demonstrated the use of 1-alkyl-N-Boc-5-formylpyrazol-4-amines, reacting them with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. This synthesis pathway highlights the versatility of the compound in creating complex heterocyclic structures (Yakovenko et al., 2020).

Photocycloaddition Applications

Albrecht et al. (2008) explored the preparation and [2+2]-photocycloaddition of 5,6-dihydro-1H-pyridin-2-ones, including the use of N-Boc-protected compounds. This work shows the compound's relevance in photocycloaddition reactions, a crucial aspect of organic synthesis (Albrecht et al., 2008).

Amidomethylation Studies

Papaioannou et al. (2020) conducted research on the regioselective amidomethylation of 4-chloro-3-fluoropyridine, which is closely related to this compound. This research offers insight into the modification of such compounds to produce novel pyridine derivatives (Papaioannou et al., 2020).

Spectroscopic Properties Analysis

The spectroscopic properties of related compounds, such as 4-(Boc-amino) pyridine, have been computationally studied by Vural (2015), providing valuable information on the molecular structure and properties of similar compounds (Vural, 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine” can be downloaded for free at Echemi.com . This document provides information about the potential hazards of the compound and the appropriate safety precautions to take when handling it.

properties

IUPAC Name

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZRPYVBQGUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474321
Record name 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-20-7
Record name 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To N,N-dimethylformamide (3.87 mL) at 0° C., POCl3 (3.73 mL) was added dropwise, maintaining the temperature below 5° C. The resulting mixture was stirred at room temperature for 1.5 hours. The reaction mixture was then cooled in ice bath. Tert-butyl 4-oxopiperidine-1-carboxylate (4.98 g) was added slowly, as a solution in dichloromethane (20 mL). After the addition was complete, the ice bath was removed and the reaction was stirred at room temperature for 1 hour. The reaction mixture was poured over ice and solid sodium acetate, and stirred for 15 minutes, then extracted with dichloromethane. The extracts were washed thoroughly with water and with brine, and dried over MgSO4, filtered, and concentrated under vacuum to obtain the title compound, and used without further purification.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To N,N-dimethylformamide (3.87 mL) at 0° C., phosphorus oxychloride (3.73 mL) was added dropwise, maintaining the temperature below 5° C. The resulting mixture was diluted with dichloromethane (15 mL) and stirred at room temperature for 1.5 hours. The reaction was then cooled in an ice bath. tert-Butyl 4-oxopiperidine-1-carboxylate (4.98 g) was added as a solution in dichloromethane (20 mL) and the reaction was stirred at room temperature for 1 hour. The reaction mixture was poured over ice and solid sodium acetate, stirred for 15 minutes, and extracted with dichloromethane. The extracts were washed thoroughly with water and with brine, dried over MgSO4, filtered, and concentrated to obtain the title compound.
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

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